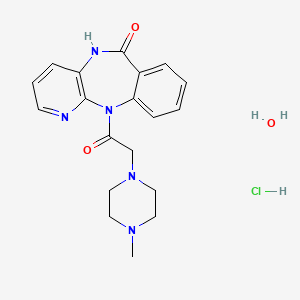

Pirenzepine hcl hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H24ClN5O3 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);1H;1H2 |

InChI Key |

QODVVDMOQTYTNN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pirenzepine HCl Hydrate: An In-Depth Technical Guide to its Mechanism of Action on Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine, a selective M1 muscarinic receptor antagonist, has historically been a key tool in elucidating the cholinergic regulation of gastric acid secretion. This technical guide provides a comprehensive overview of the mechanism of action of pirenzepine hydrochloride (HCl) hydrate at the level of the gastric parietal cell. It details the molecular interactions, downstream signaling cascades, and the physiological consequences of M1 receptor blockade. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating pirenzepine's effects, and provides visual representations of the key pathways and workflows to support further research and drug development in the field of gastric acid-related disorders.

Introduction

Gastric acid secretion by parietal cells is a complex process regulated by neural, hormonal, and paracrine pathways. Acetylcholine (ACh), released from postganglionic vagal fibers, is a primary secretagogue that stimulates acid production. Pirenzepine HCl hydrate is a tricyclic compound that exhibits a higher affinity for the M1 subtype of muscarinic acetylcholine receptors compared to other subtypes (M2-M5).[1] This selectivity allows for the targeted inhibition of certain cholinergic pathways with fewer systemic side effects compared to non-selective antagonists like atropine.[2] While pirenzepine's primary site of action in vivo is considered to be the M1 receptors on intramural ganglia, it also has direct effects on parietal cells, which this guide will explore in detail.[3][4]

Molecular Mechanism of Action

Receptor Binding and Selectivity

Pirenzepine acts as a competitive antagonist at muscarinic acetylcholine receptors. Its selectivity for the M1 receptor subtype is a key feature of its pharmacological profile. While direct and comprehensive binding studies of pirenzepine on isolated parietal cells are limited, data from various tissues, including the cerebral cortex and sympathetic ganglia where M1 receptors are abundant, have established its M1-preferential binding.[1] The binding of pirenzepine to the M1 receptor on parietal cells competitively inhibits the binding of acetylcholine, thereby preventing the initiation of the downstream signaling cascade that leads to acid secretion.[5]

Downstream Signaling Pathways

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a critical signal for the activation of acid secretion.[6] Pirenzepine, by blocking the M1 receptor, inhibits this carbachol-induced increase in intracellular calcium.[7]

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC can then phosphorylate various intracellular proteins, contributing to the sustained acid secretion response.

The ultimate effector of acid secretion is the H+/K+-ATPase (proton pump), which is translocated to the apical membrane of the parietal cell upon stimulation. The signaling cascade initiated by acetylcholine and inhibited by pirenzepine is a key pathway leading to the activation of this proton pump.[8]

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and inhibitory potency of pirenzepine from various experimental models.

Table 1: Pirenzepine Binding Affinity (Ki) for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| M1 | Rat Cerebral Cortex | [3H]Pirenzepine | ~16 | [9] |

| M2 | Rat Heart | [3H]N-Methylscopolamine | ~400 | [9] |

| M1 | Bovine Cerebral Cortex | [3H]Quinuclidinyl benzilate | 18 ± 14 | [4] |

| M2 | Bovine Tracheal Mucosa | [3H]Quinuclidinyl benzilate | 480 ± 40 | [4] |

| M2 | Bovine Tracheal Smooth Muscle | [3H]Quinuclidinyl benzilate | 690 ± 380 | [4] |

| - | Isolated Perfused Rat Stomach | - | ~2 | [10][11] |

Table 2: Inhibitory Potency (IC50/ED50) of Pirenzepine on Acid Secretion and Related Parameters

| Parameter | Experimental Model | Stimulant | IC50/ED50 | Comparative Antagonist (IC50/ED50) | Reference |

| Aminopyrine Uptake | Isolated Guinea Pig Parietal Cells | Carbachol | 2.63 µM | Atropine (15.4 nM) | [10] |

| Acid Secretion | Isolated Rat Parietal Cells | Carbachol + db-cAMP | 1.1 µM | Atropine (4.6 nM) | [3] |

| Aminopyrine Accumulation | Isolated Rabbit Gastric Glands | Carbachol (100 µM) | 13 µM | - | [6] |

| Gastrin Secretion | Isolated Perfused Rat Stomach | Carbachol (1 µM) | 100 nM (D50) | Atropine (1 nM) | [10] |

| Somatostatin Inhibition | Isolated Perfused Rat Stomach | Carbachol (1 µM) | 100 nM (D50) | Atropine (10 nM) | [10] |

| Gastric Acid Secretion | Rat (in vivo) | - | 0.71 mg/kg | Atropine (0.056 mg/kg) | [2] |

Experimental Protocols

Isolation of Parietal Cells

A common method for studying the direct effects of pirenzepine on parietal cells is to use an isolated cell preparation. This protocol is adapted from methodologies used for guinea pig and rat gastric mucosa.[10][12]

Materials:

-

Hartley strain male guinea pigs (300-400g) or Wistar rats.

-

Collagenase (Type I), Dispase, Pronase

-

Bovine Serum Albumin (BSA)

-

HEPES-buffered saline

-

Percoll

-

Tissue culture medium (e.g., TCM-199)

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Excise the stomach and rinse with cold saline.

-

Separate the fundic mucosa and mince it into small pieces.

-

Digest the tissue with a solution containing pronase and collagenase in HEPES-buffered saline with gentle agitation.

-

Filter the cell suspension through nylon mesh to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend in fresh buffer.

-

To enrich for parietal cells, use a density gradient centrifugation method with Percoll.

-

Collect the parietal cell-enriched fraction and wash to remove the Percoll.

-

Resuspend the isolated parietal cells in the desired experimental buffer.

Aminopyrine Uptake Assay for Acid Secretion

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated parietal cells.[10][13]

Materials:

-

Isolated parietal cells

-

[14C]-aminopyrine

-

Experimental buffer (e.g., HEPES-buffered saline with glucose)

-

Stimulants (e.g., carbachol, histamine)

-

Inhibitors (e.g., this compound, atropine)

-

Scintillation fluid and counter

Procedure:

-

Pre-incubate isolated parietal cells in the experimental buffer.

-

Add various concentrations of pirenzepine or other inhibitors and incubate for a specified time (e.g., 15-30 minutes).

-

Add the stimulant (e.g., carbachol) and [14C]-aminopyrine to the cell suspension.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 20-40 minutes).

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Aspirate the supernatant and lyse the cell pellet.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Calculate the aminopyrine accumulation ratio and determine the dose-dependent inhibition by pirenzepine.

Measurement of Intracellular Calcium ([Ca2+]i)

The fluorescent dye Fura-2 AM is commonly used to measure changes in intracellular calcium concentration.

Materials:

-

Isolated parietal cells

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Load the isolated parietal cells with Fura-2 AM in the presence of Pluronic F-127 for a defined period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove extracellular dye.

-

Place the cells in a cuvette for spectrofluorometry or on a coverslip for microscopy.

-

Establish a baseline fluorescence reading.

-

Add pirenzepine and incubate for a short period.

-

Add the stimulant (e.g., carbachol) and record the change in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

Calculate the 340/380 nm fluorescence ratio to determine the change in intracellular calcium concentration.

Conclusion

This compound acts as a selective antagonist of M1 muscarinic receptors. On parietal cells, this antagonism directly inhibits the acetylcholine-induced signaling cascade involving the Gq/11-PLC-IP3 pathway, leading to a reduction in intracellular calcium mobilization and subsequent H+/K+-ATPase-mediated acid secretion. Although its in vivo effects are likely dominated by actions on enteric ganglia, the direct effects on parietal cells are significant and have been instrumental in dissecting the cholinergic control of gastric acid production. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry who are engaged in the study of gastric physiology and the development of novel anti-secretory agents.

References

- 1. Muscarinic receptors in gastric mucosa are increased in peptic ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of the effects of pirenzepine and atropine on gastric acid secretion, salivary secretion and pupil diameter in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirenzepine (LS 519): a weak inhibitor of acid secretion by isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbachol stimulation of phosphatidic acid synthesis: competitive inhibition by pirenzepine in synaptosomes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Acetylcholine-Induced Inhibition of Presynaptic Calcium Signals and Transmitter Release in the Frog Neuromuscular Junction [frontiersin.org]

- 8. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 11. Pirenzepine-sensitive muscarinic receptors regulate gastric somatostatin and gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of pirenzepine on aminopyrine uptake by isolated guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Pirenzepine HCl Hydrate: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of pirenzepine HCl hydrate, a selective M1 muscarinic acetylcholine receptor antagonist. This document synthesizes key data from various studies, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development.

Pharmacokinetic Profile of Pirenzepine

Pirenzepine exhibits distinct pharmacokinetic properties characterized by its hydrophilic nature, which influences its absorption and distribution. The following tables summarize the key pharmacokinetic parameters of pirenzepine observed in both human and animal studies.

Table 1: Pharmacokinetic Parameters of Pirenzepine in Humans

| Parameter | Value | Species/Study Population | Administration Route | Reference |

| Bioavailability | 20-30% | Healthy Volunteers | Oral | [1] |

| ~26% | Healthy Volunteers | Oral | ||

| 33.5% (Tablet) | 12 Healthy Volunteers | Oral | [2] | |

| 20.3% (Suspension) | 12 Healthy Volunteers | Oral | [2] | |

| 0.28 | 27 Intensive Care Patients | Oral | [3] | |

| 0.14 | 12 Normal Subjects | Oral | [3] | |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Gastric and Duodenal Ulcer Patients | 50 mg Oral | [4] |

| Cmax (Peak Plasma Concentration) | 57.2 ± 31.8 ng/mL | Gastric Ulcer Patients | 50 mg Oral | [4] |

| 48.0 ± 29.8 ng/mL | Duodenal Ulcer Patients | 50 mg Oral | [4] | |

| Elimination Half-life (t½) | ~12 hours | Healthy Volunteers | Oral | [1] |

| 11-12 hours | - | - | [5] | |

| 7.7 ± 1.4 hours | 12 Healthy Volunteers | Intravenous | [2] | |

| Volume of Distribution (Vd) | 0.255 ± 0.057 L/kg | 12 Healthy Volunteers | Intravenous | [2] |

| Total Plasma Clearance (Cl) | 263.4 ± 56.8 mL/min | 12 Healthy Volunteers | Intravenous | [2] |

| Protein Binding | ~12% | - | - | [1] |

| ~10% | - | - | [5] | |

| Excretion | ~10% unchanged in urine, rest in feces | - | - | [1] |

| 80-90% unchanged in urine and feces | - | - | [5] |

Table 2: Pharmacokinetic Parameters of Pirenzepine in Animals

| Parameter | Value | Species | Administration Route | Dose | Reference |

| Tmax | ~3 hours | SD-JCL Rats | Oral | 20 mg/kg (¹⁴C-labeled) | |

| Elimination Half-life (t½) | 1 hour (alpha phase), 8 hours (beta phase) | SD-JCL Rats | Intravenous | 2 mg/kg (¹⁴C-labeled) | |

| Excretion (96h post-dose) | ~46% in urine, ~53% in feces | SD-JCL Rats | Intravenous | 2 mg/kg (¹⁴C-labeled) | |

| ~8% in urine, ~91% in feces | SD-JCL Rats | Oral | 20 mg/kg (¹⁴C-labeled) |

Experimental Protocols

This section details the methodologies for key in vivo experiments to determine the pharmacokinetics and bioavailability of pirenzepine.

In Vivo Bioavailability Study in Healthy Human Volunteers (Synthesized Protocol)

This protocol is a composite representation based on typical bioequivalence study designs.

-

Study Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study.

-

Subjects: A cohort of healthy adult volunteers (e.g., 12 subjects) who have provided informed consent.

-

Drug Administration:

-

Test Product: A single oral dose of this compound (e.g., 50 mg tablet).

-

Reference Product: A single oral dose of a reference pirenzepine formulation or an intravenous infusion for absolute bioavailability determination.

-

A washout period of at least seven times the elimination half-life of pirenzepine is maintained between the two periods.

-

-

Blood Sampling:

-

Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -20°C or lower until analysis.

-

-

Analytical Method: Quantification of pirenzepine in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

In Vivo Pharmacokinetic Study in Rats (Synthesized Protocol)

This protocol is a composite representation based on typical rodent pharmacokinetic study designs.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before drug administration.

-

Drug Administration:

-

Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 20 mg/kg.

-

Intravenous (i.v.): this compound is dissolved in sterile saline and administered as a bolus injection into the tail vein at a dose of 2 mg/kg.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated carotid artery at pre-dose and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is harvested by centrifugation and stored at -80°C until analysis.

-

-

Analytical Method: Pirenzepine concentrations in rat plasma are determined using a validated LC-MS/MS method.

Bioanalytical Method for Pirenzepine Quantification in Plasma (LC-MS/MS)

This protocol is based on a described method for the determination of pirenzepine in human plasma.[6]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound).

-

Basify the plasma sample with a small volume of ammonium hydroxide.

-

Extract the pirenzepine and internal standard with a suitable organic solvent (e.g., chloroform or a mixture of diethyl ether and dichloromethane) by vortexing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both pirenzepine and the internal standard. For pirenzepine, a potential transition could be m/z 352 → 113.[6]

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) should be sufficient for the intended study (e.g., 1 ng/mL).[6]

-

Visualizations

Pirenzepine's Mechanism of Action: M1 Receptor Signaling Pathway

Pirenzepine acts as a selective antagonist at the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway in gastric parietal cells, pirenzepine reduces gastric acid secretion.[7]

Caption: M1 muscarinic receptor signaling pathway antagonized by pirenzepine.

Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from the initial planning stages to the final data analysis.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

References

- 1. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eCFR :: 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. [ecfr.gov]

- 5. lar.fsu.edu [lar.fsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Pirenzepine HCl Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Pirenzepine HCl hydrate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details the compound's mechanism of action as a selective M1 muscarinic receptor antagonist, outlines key experimental protocols for its characterization, and visualizes its associated signaling pathways.

Chemical Structure and Properties

This compound is the hydrated hydrochloride salt of Pirenzepine, a tricyclic benzodiazepine derivative. It is a white to slightly yellow, crystalline powder. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a dihydrochloride salt, which is often supplied as a monohydrate.

Chemical Structure:

-

IUPAC Name: 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one dihydrochloride monohydrate[3]

-

Molecular Formula: C₁₉H₂₅Cl₂N₅O₃[3]

-

Canonical SMILES: CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl

-

InChI Key: FFNMBRCFFADNAO-UHFFFAOYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 442.34 g/mol | [3] |

| CAS Number | 29868-97-1 (dihydrochloride) | |

| Melting Point | >238 °C (decomposes) | [1] |

| Solubility | Water: 50 mg/mL | [2] |

| DMSO: Soluble | [1] | |

| pKa (Strongest Basic) | 7.2 (Predicted) |

Pharmacological Properties

Pirenzepine is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors. This selectivity is crucial to its therapeutic effects, primarily the reduction of gastric acid secretion, with fewer of the typical anticholinergic side effects associated with non-selective muscarinic antagonists.

Muscarinic Receptor Affinity:

The following table presents the equilibrium dissociation constants (Ki) of Pirenzepine for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| M1 | 11.48 |

| M2 | 602.56 |

| M3 | 151.36 |

| M4 | 199.53 |

Data is for the free base of Pirenzepine.

Mechanism of Action and Signaling Pathways

Pirenzepine exerts its pharmacological effects by competitively blocking the M1 muscarinic acetylcholine receptor. In the stomach, these receptors are located on enterochromaffin-like (ECL) cells and parasympathetic ganglia. By antagonizing these receptors, Pirenzepine reduces the release of histamine from ECL cells and decreases vagally-stimulated gastric acid secretion from parietal cells.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Blockade of this receptor by Pirenzepine inhibits the canonical Gq signaling cascade.

Recent studies have also implicated M1 receptor signaling in other pathways, such as the Hedgehog signaling pathway in the context of cancer cell migration and invasion. Pirenzepine has been shown to inhibit this pathway in certain cancer cell lines.

Experimental Protocols

Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human M1 muscarinic receptor.[1][4][5]

Materials:

-

Membrane preparation from cells expressing the human M1 muscarinic receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound (as a reference compound).

-

Test compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a final concentration near its Kd), and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled ligand (e.g., 1 µM atropine), 50 µL of [³H]-NMS solution, and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of the test compound (or Pirenzepine), 50 µL of [³H]-NMS solution, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion in an anesthetized rat model.[2][6][7]

Materials:

-

Male Wistar rats (200-250 g).

-

Urethane (anesthetic).

-

This compound.

-

Pentagastrin (or another secretagogue like histamine or carbachol).

-

Saline solution (0.9% NaCl).

-

pH meter.

-

Peristaltic pump.

-

Cannulas.

-

Surgical instruments.

Procedure:

-

Animal Preparation: Anesthetize the rat with urethane. Perform a tracheotomy to ensure a clear airway.

-

Surgical Procedure: Make a midline abdominal incision to expose the stomach. Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

-

Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) using a peristaltic pump. Collect the perfusate every 15 minutes.

-

Basal Secretion: Collect perfusate for a basal period (e.g., 30-60 minutes) to establish a baseline of acid secretion.

-

Drug Administration: Administer Pirenzepine (or vehicle control) intravenously or intraperitoneally.

-

Stimulated Secretion: After a set period, infuse a secretagogue (e.g., pentagastrin) intravenously to stimulate gastric acid secretion.

-

Sample Collection: Continue to collect the gastric perfusate in 15-minute fractions for the duration of the experiment.

-

Acid Measurement: Determine the acid concentration in each collected fraction by titration with a standard NaOH solution to a pH of 7.0, or by measuring the pH and calculating the hydrogen ion concentration.

Data Analysis:

-

Calculate the acid output for each collection period (concentration × volume).

-

Express the results as the total acid output over a specific time or as a percentage of the basal or stimulated secretion.

-

Compare the acid output in the Pirenzepine-treated group to the control group to determine the inhibitory effect.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 7. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Pirenzepine HCl Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pirenzepine dihydrochloride hydrate, a selective M1 muscarinic receptor antagonist. The document details synthetic pathways, experimental protocols, purification techniques, and analytical methods for purity assessment, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Synthesis of Pirenzepine Dihydrochloride

The synthesis of Pirenzepine typically involves a multi-step process, with the formation of the key tricyclic intermediate, 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, being a critical stage. This intermediate is then subsequently chloroacetylated and reacted with 1-methylpiperazine to yield the final product.

Synthesis of the Key Intermediate: 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one

A common and efficient method for the synthesis of this intermediate involves the acid-catalyzed cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide.[1] Various acidic catalysts and solvent systems can be employed, each influencing reaction time, temperature, and overall yield.

Table 1: Comparative Data for the Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one [1]

| Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Sulfuric Acid | 1,4-Dioxane | 98-102 | 5 | 98 | >98 |

| Sulfuric Acid | Butanol | 80 | 3 | 98 | 99 |

| Concentrated HCl | Tetrahydrofuran (THF) | 64-67 | 6 | 95 | 98 |

| Formic Acid | 2-Methyltetrahydrofuran | 78-82 | 6 | 96 | 99 |

Final Synthesis Steps

The final steps in the synthesis of Pirenzepine dihydrochloride involve the chloroacetylation of the tricyclic intermediate followed by reaction with 1-methylpiperazine. The resulting Pirenzepine free base is then converted to its dihydrochloride hydrate salt.

Experimental Protocols

Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one (Using Sulfuric Acid in 1,4-Dioxane)[1]

-

To a 1000 mL reaction flask, add 600 mL of 1,4-dioxane and 100 g of 2-amino-N-(2-chloropyridin-3-yl)benzamide.

-

Carefully add 1 mL of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux (98-102 °C) and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid precipitate.

-

Wash the solid with acetone.

-

Dry the faint yellow solid product under vacuum at 50-60 °C.

-

Expected yield: 98 g (98%), Purity: >98%.

Synthesis of Pirenzepine Dihydrochloride

-

Reflux 48.4 g of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one in 900 ml of absolute dioxane for 15 minutes.

-

Simultaneously add 28 ml of chloroacetyl chloride and 52 ml of triethylamine dropwise over a period of 45 minutes.

-

Reflux the mixture for an additional eight hours.

-

Cool the mixture and filter it under vacuum.

-

Evaporate the filtrate in vacuum.

-

The crystalline residue is then reacted with 1-methylpiperazine.

-

The resulting Pirenzepine free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the dihydrochloride salt, which can then be hydrated.

Purification of Pirenzepine HCl Hydrate

Recrystallization is a primary method for the purification of Pirenzepine dihydrochloride hydrate, effectively removing impurities and yielding a product with high purity.

General Recrystallization Protocol

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

The purity of this compound is crucial for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Pirenzepine involves a reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector. The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound by recrystallization.

Caption: Potential side reaction of Pirenzepine under harsh acidic conditions.[3]

References

Pirenzepine HCl Hydrate: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of pirenzepine hydrochloride (HCl) hydrate in various common laboratory solvents. This document is intended to serve as a critical resource for researchers and professionals involved in the development and formulation of pirenzepine-based therapeutics. The guide includes a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key biological and experimental pathways.

Introduction to Pirenzepine

Pirenzepine is a selective M1 muscarinic acetylcholine receptor antagonist. It is primarily recognized for its ability to inhibit gastric acid secretion at doses that do not significantly affect gastrointestinal motility or other bodily functions typically mediated by other muscarinic receptor subtypes. This selectivity has made it a subject of interest for treating peptic ulcers and other conditions related to gastric hyperacidity. The hydrochloride hydrate form is a common salt of pirenzepine used in research and pharmaceutical formulations. A thorough understanding of its solubility is fundamental for a range of applications, from in vitro assay development to the formulation of final dosage forms.

Quantitative Solubility Data

The solubility of pirenzepine HCl hydrate has been reported in several key laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the specific crystalline form of the compound. Discrepancies in reported values may arise from variations in experimental conditions or batch-to-batch variability of the solute.

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Citation |

| Water | 25°C | 84 | 197.96 | - | [1] |

| Water | Not Specified | ≥51.3 | Not Specified | - | |

| Water | Not Specified | 75 | 176.75 | Requires sonication for dissolution. | [2] |

| Water | Not Specified | 50 | Not Specified | - | [3] |

| Water | Not Specified | Soluble to 100 mM | 100 | - | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 25°C | 1 | 2.35 | - | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 | 58.92 | Requires sonication for dissolution. | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2 | 4.71 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended. | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Specified | - | [] |

| Phosphate-Buffered Saline (PBS) | pH 7.2 | 10 | Not Specified | - | [7] |

| Ethanol | 25°C | Insoluble | Insoluble | - | [1][5] |

Note: The molecular weight of pirenzepine dihydrochloride is approximately 424.32 g/mol , which is used for the molar solubility calculations.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., acetone, acetonitrile, methanol, THF)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Incubator or water bath for temperature control

-

Centrifuge

-

0.2 µm syringe filters (ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The solution should remain in contact with the excess solid throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using known concentrations of this compound in the same solvent.

-

Determine the concentration of pirenzepine in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Kinetic Solubility Determination

This method is often used in high-throughput screening to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection capabilities, or an HPLC-UV/LC-MS system

Procedure:

-

Compound Addition:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and shake it at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.

-

-

Detection of Precipitation:

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal compared to a control well indicates precipitation.

-

Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

-

Visualizations

Pirenzepine Signaling Pathway

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the M1 receptor and the inhibitory action of pirenzepine.

Caption: Antagonistic action of Pirenzepine on the M1 muscarinic receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines a generalized workflow for determining the thermodynamic solubility of this compound in a laboratory setting.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide provides essential solubility data and standardized protocols for this compound, which are critical for its preclinical and formulation development. While solubility in aqueous media and DMSO is well-documented, data in other common organic laboratory solvents is limited. The provided experimental workflows offer a robust framework for researchers to determine these values in their own laboratories, ensuring consistency and accuracy in their findings. The visualizations of the signaling pathway and experimental workflow serve to contextualize the pharmacological action and physicochemical characterization of this important M1 selective antagonist.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pirenzepine dihydrochloride | CAS:29868-97-1 | Selective M1 muscarinic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Pirenzepine hydrochloride | 29868-97-1 [chemicalbook.com]

- 4. Pirenzepine dihydrochloride, M1 antagonist (CAS 29868-97-1) | Abcam [abcam.com]

- 5. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

Stability of Pirenzepine Hydrochloride Hydrate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Pirenzepine hydrochloride (HCl) hydrate in aqueous solutions. Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, is primarily used in the treatment of peptic ulcers. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to support research and development efforts.

Physicochemical Properties and Degradation Kinetics

Pirenzepine HCl hydrate's stability in aqueous solutions is significantly influenced by pH, temperature, and ionic strength. The degradation of Pirenzepine in aqueous solutions follows pseudo-first-order kinetics.

The molecule is most stable at a pH of 5.1.[1] It is unstable in strongly acidic and basic conditions, with the base-catalyzed hydrolysis being significantly faster than acid-catalyzed hydrolysis. A study conducted at 85°C found the specific base catalytic rate constant to be approximately 7,849 times greater than the specific hydrogen catalytic rate constant.[1]

Temperature is a critical factor in the degradation of Pirenzepine, with higher temperatures accelerating the degradation process. The activation energies for the hydrolysis reaction have been determined at various pH levels, providing insight into the temperature dependence of degradation.[1]

A potential rearrangement of the pirenzepine scaffold has been identified under highly acidic conditions (e.g., 6 M HCl). However, studies have shown that this isomerization is unlikely to occur in significant amounts in the gastric environment.[2]

Quantitative Stability Data

The following tables summarize the kinetic data for the degradation of this compound in aqueous solutions.

Table 1: Degradation Kinetics of this compound at 85°C [1]

| Parameter | Value |

| Optimal pH for Stability | 5.1 |

| Specific Hydrogen Catalytic Rate Constant (kH+) | 0.595 L·mol⁻¹·h⁻¹ |

| Specific Base Catalytic Rate Constant (kOH-) | 4.67 x 10³ L·mol⁻¹·h⁻¹ |

Table 2: Shelf-Life (t₉₀) of this compound at Different pH Values [1]

| pH | Shelf-Life (days) |

| 1.1 | 13.1 |

| 5.1 | 783.6 |

| 7.0 | 58.2 |

| 10.0 | 0.7 |

Table 3: Activation Energies (Ea) for Pirenzepine Hydrolysis at Different pH Values [1]

| pH | Activation Energy (kJ/mol) |

| 1.1 | 72.83 |

| 5.1 | 105.10 |

| 7.0 | 74.33 |

| 10.0 | 71.67 |

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying Pirenzepine in the presence of its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Micro-pack Si-10 column.[1]

-

Mobile Phase: A mixture of ammonium hydroxide (28-30% NH₃) and methanol (0.75:99.25 v/v).[1]

-

Flow Rate: 2 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Internal Standard: Clobazam can be used as an internal standard.[1]

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at 70°C.

-

Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light.

Samples from each stress condition should be analyzed at appropriate time points using the validated stability-indicating HPLC method.

Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Pirenzepine acts as a selective antagonist at the M1 muscarinic acetylcholine receptor. The activation of this Gq-protein coupled receptor initiates a signaling cascade that is crucial for its physiological effects, including the regulation of gastric acid secretion.

Caption: M1 receptor signaling pathway antagonism by Pirenzepine.

Experimental Workflow for Pirenzepine Stability Testing

A systematic workflow is essential for the reliable assessment of Pirenzepine stability in aqueous solutions.

Caption: Workflow for this compound stability assessment.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for the development of liquid dosage forms. The provided data and protocols offer a robust framework for researchers and drug development professionals. The key to ensuring the stability of Pirenzepine in aqueous formulations is the strict control of pH, with formulations buffered around pH 5.1 demonstrating the longest shelf-life. Furthermore, protection from high temperatures is essential to minimize degradation. The use of a validated stability-indicating HPLC method is imperative for the accurate assessment of Pirenzepine's stability and the detection of any potential degradation products.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Pirenzepine HCl Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine, a selective M1 muscarinic receptor antagonist, is utilized in the treatment of peptic ulcers. Its efficacy and safety are intrinsically linked to its stability. Understanding the degradation pathways and the formation of byproducts of Pirenzepine HCl hydrate under various stress conditions is paramount for the development of stable pharmaceutical formulations, establishment of appropriate storage conditions, and ensuring patient safety. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and identified byproducts of this compound, supported by experimental data and methodologies.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1] These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[1][2] The information gleaned from these studies is essential for developing stability-indicating analytical methods.[1]

Degradation Kinetics of this compound

The degradation of this compound in aqueous solutions primarily follows pseudo-first-order kinetics.[3] The rate of degradation is significantly influenced by pH and temperature.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for Pirenzepine. The rate of hydrolysis is pH-dependent, with the drug being most stable at a pH of approximately 5.1.[3] It is unstable in both strongly acidic and strongly basic conditions.[3]

Table 1: Hydrolysis Rate Constants and Shelf-Life of this compound at 85°C [3]

| pH | Condition | Rate Constant (k) | Shelf-Life (t₁₀%) |

| 1.1 | Acidic | 0.595 h⁻¹·mol⁻¹·L (Specific H⁺ catalytic rate) | 13.1 days |

| 5.1 | Maximum Stability | - | 783.6 days |

| 7.0 | Neutral | - | 58.2 days |

| 10.0 | Basic | 4.67 × 10³ h⁻¹·mol⁻¹·L (Specific base catalytic rate) | 0.7 days |

Table 2: Activation Energies for this compound Hydrolysis [3]

| pH | Activation Energy (Ea) (kJ/mol) |

| 1.1 | 72.83 |

| 5.1 | 105.10 |

| 7.0 | 74.33 |

| 10.0 | 71.67 |

Degradation Pathways and Byproducts

Acidic Degradation and Scaffold Rearrangement

Under highly acidic conditions, Pirenzepine undergoes a significant and unexpected scaffold rearrangement, transforming from a pyridobenzodiazepinone to a benzimidazole derivative.[4] This rearrangement is a crucial degradation pathway to consider, as the resulting byproduct has a significantly decreased affinity for the M1 muscarinic receptor, its pharmacological target.[4]

The proposed mechanism for this rearrangement involves the hydrolysis of the amide bond in the diazepine ring, followed by an intramolecular cyclization to form the more stable benzimidazole ring system.

Table 3: Kinetic Data for the Acid-Catalyzed Rearrangement of Pirenzepine [4]

| Temperature (°C) | Half-life (t₁/₂) (min) |

| 75 | 25 ± 2 |

| 55 | 117 ± 16 |

| 37 | 830 ± 30 |

The activation energy for this rearrangement reaction has been calculated to be 83.2 ± 1.9 kJ/mol.[4]

Basic, Oxidative, Photolytic, and Thermal Degradation

While kinetic studies have shown that this compound degrades under basic, oxidative, photolytic, and thermal stress, the specific chemical structures of the resulting byproducts have not been extensively reported in the available scientific literature. Further research employing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy is required for the isolation and structural elucidation of these degradation products.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of forced degradation studies. The following sections outline the methodologies for stress testing and analysis.

Forced Degradation Studies

The objective of forced degradation is to generate a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API).[4]

1. Acid Hydrolysis:

-

Reagent: 0.1 M to 1 M Hydrochloric Acid.[3]

-

Procedure: Dissolve a known concentration of this compound in the acidic solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 37°C, 55°C, 75°C) to accelerate degradation.[4] Samples are withdrawn at various time points, neutralized with a suitable base (e.g., sodium hydroxide), and diluted for analysis.

2. Base Hydrolysis:

-

Reagent: 0.1 M to 1 M Sodium Hydroxide.[3]

-

Procedure: Dissolve a known concentration of this compound in the basic solution. The experiment is typically conducted at elevated temperatures (e.g., 85°C) due to the high rate of degradation.[3] Samples are taken at different intervals, neutralized with a suitable acid (e.g., hydrochloric acid), and prepared for analysis.

3. Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide.

-

Procedure: A solution of this compound is treated with hydrogen peroxide. The study can be performed at room temperature or with gentle heating. Samples are collected over time and analyzed.

4. Photolytic Degradation:

-

Light Source: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.

-

Procedure: Solutions of this compound, as well as the solid drug substance, are exposed to light. Control samples are kept in the dark to differentiate between photolytic and thermal degradation.

5. Thermal Degradation:

-

Condition: Dry heat.

-

Procedure: Solid this compound is exposed to elevated temperatures (e.g., 50-70°C) in a calibrated oven. Samples are withdrawn at specified times for analysis.

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used in a gradient or isocratic elution mode.

-

Detection: UV detection at a wavelength where both the parent drug and potential byproducts have significant absorbance (e.g., 280 nm).[5]

-

Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

For the identification and structural elucidation of unknown degradation products, LC-MS is a powerful tool. It provides molecular weight and fragmentation data that are crucial for determining the chemical structure of the byproducts.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors, with pH and temperature being the most critical for hydrolytic degradation. A significant acidic degradation pathway involves a scaffold rearrangement to a less active benzimidazole derivative. While the kinetics of hydrolysis are well-documented, further research is necessary to fully characterize the degradation products formed under basic, oxidative, photolytic, and thermal stress conditions. The development and validation of robust, stability-indicating analytical methods are imperative for ensuring the quality, safety, and efficacy of Pirenzepine-containing pharmaceutical products. This guide provides a foundational understanding for researchers and professionals in the field of drug development to address the stability challenges associated with this compound.

References

Pirenzepine HCl Hydrate: An In-depth Technical Review of Its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, has been a subject of significant research interest for its therapeutic potential in diverse clinical areas. Initially developed for the treatment of peptic ulcer disease, its unique pharmacological profile has led to investigations into its efficacy in slowing the progression of myopia and managing peripheral neuropathy. This technical guide provides a comprehensive review of the therapeutic applications of Pirenzepine HCl hydrate, detailing its mechanism of action, summarizing quantitative data from key clinical trials, and outlining relevant experimental protocols. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular and clinical effects.

Introduction

Pirenzepine is a tricyclic benzodiazepine derivative that acts as a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] Unlike non-selective muscarinic antagonists such as atropine, pirenzepine exhibits a higher affinity for M1 receptors, which are predominantly located in the gastric parietal cells and certain neurons, leading to a more targeted therapeutic effect with a reduced side-effect profile.[1][2][3] This selectivity has been the cornerstone of its clinical development and exploration in various therapeutic contexts. This guide will delve into the established and emerging applications of pirenzepine, with a focus on the underlying scientific data and experimental methodologies.

Mechanism of Action

Pirenzepine's primary mechanism of action is the competitive antagonism of acetylcholine at M1 muscarinic receptors.[1] These receptors are Gq-protein coupled, and their activation leads to a cascade of intracellular events. By blocking this receptor, pirenzepine effectively inhibits these downstream signaling pathways.

Signaling Pathway

The M1 muscarinic receptor, upon binding with acetylcholine, activates a Gq-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses. Pirenzepine blocks the initial step of this cascade by preventing acetylcholine from binding to the M1 receptor.

Therapeutic Applications

Peptic Ulcer Disease

Pirenzepine's ability to selectively inhibit gastric acid secretion made it a valuable therapeutic agent for peptic ulcer disease, including both duodenal and gastric ulcers.[2][4] By blocking M1 receptors on gastric parietal cells, it reduces both basal and stimulated acid output.[5]

The efficacy of pirenzepine in treating peptic ulcers has been demonstrated in numerous clinical trials. The following tables summarize the healing rates observed in some of these studies.

Table 1: Pirenzepine for Duodenal Ulcer Healing

| Study / Comparator | Pirenzepine Dose | Treatment Duration | Pirenzepine Healing Rate | Comparator Healing Rate | Reference(s) |

| vs. Cimetidine | 100 mg/day | 4 weeks | 64.3% | 73.4% (Cimetidine) | [2][4] |

| vs. Cimetidine | 100 mg/day | 8 weeks | Identical to Cimetidine | Identical to Pirenzepine | [6] |

| vs. Ranitidine & Placebo | 100 mg/day | 28 days | Significantly higher than placebo | Ranitidine & Cimetidine also higher than placebo | [2] |

| + Ranitidine vs. Ranitidine alone | 50 mg/day + 300 mg/day Ranitidine | 4 weeks | 82% | 70% (Ranitidine + Placebo) | [7][8] |

| + Ranitidine vs. Ranitidine alone | 100 mg/day + 300 mg/day Ranitidine | 4 weeks | 77% | 70% (Ranitidine + Placebo) | [7][8] |

Table 2: Pirenzepine for Gastric Ulcer Healing

| Study / Comparator | Pirenzepine Dose | Treatment Duration | Pirenzepine Healing Rate | Comparator Healing Rate | Reference(s) |

| vs. Gefarnate | Not Specified | 4 weeks | 23% | 20% | [9] |

| vs. Gefarnate | Not Specified | 8 weeks | 71% | 51% | [9] |

| vs. Gefarnate | Not Specified | 12 weeks | 76% | 60% | [9] |

| vs. Cimetidine | 100 mg/day | 4 weeks | 48% | 57% | [1] |

| vs. Cimetidine | 100 mg/day | 8 weeks | 76% | 83% | [1] |

| vs. Ranitidine | 150 mg/day | 4 weeks | 60% | 80% | [10] |

A common method to assess the efficacy of anti-secretory agents like pirenzepine is the measurement of stimulated gastric acid output.

Protocol: Pentagastrin Stimulation Test [11][12]

-

Patient Preparation: The patient fasts overnight.

-

Baseline Collection: A nasogastric tube is inserted to collect basal gastric secretions for a defined period (e.g., 1 hour) to determine the Basal Acid Output (BAO). Gastric juice is collected in 15-minute intervals.

-

Stimulation: Pentagastrin (a synthetic gastrin analogue) is administered subcutaneously or intravenously at a standard dose (e.g., 6 µg/kg).

-

Post-Stimulation Collection: Gastric juice is collected for a further period (e.g., 1-2 hours), again in 15-minute intervals, to determine the Maximal Acid Output (MAO) or Peak Acid Output (PAO).

-

Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is then calculated in millimoles per hour (mmol/hr).

Myopia Control

More recently, pirenzepine has gained significant attention for its potential to slow the progression of myopia (nearsightedness) in children.[3][13][14] The proposed mechanism involves the modulation of scleral growth, though the precise pathway is still under investigation. It is believed that muscarinic receptors in the retina and/or sclera play a role in the eye's growth regulation.

Several clinical trials have evaluated the efficacy of topical pirenzepine ophthalmic gel in children with myopia.

Table 3: Pirenzepine for Myopia Progression

| Study | Pirenzepine Formulation | Treatment Duration | Mean Myopia Progression (Pirenzepine) | Mean Myopia Progression (Placebo) | Reference(s) |

| Siatkowski et al. (2008) | 2% Ophthalmic Gel | 1 year | -0.26 D | -0.53 D | [15] |

| Siatkowski et al. (2008) | 2% Ophthalmic Gel | 2 years | -0.58 D | -0.99 D | [15] |

| Tan et al. (2005) | 2% Ophthalmic Gel (twice daily) | 1 year | -0.47 D | -0.84 D | [16] |

| Tan et al. (2005) | 2% Ophthalmic Gel (once daily) | 1 year | -0.70 D | -0.84 D | [16] |

The primary outcome measure in most myopia control studies is the change in refractive error, which is accurately assessed using cycloplegic autorefraction.

Protocol: Cycloplegic Autorefraction [17][18][19]

-

Baseline Measurement: The child's manifest (non-cycloplegic) refraction is measured using an autorefractor.

-

Instillation of Cycloplegic Agent: A cycloplegic eye drop, typically cyclopentolate 1% (or tropicamide 1% in some protocols), is instilled into each eye. A second drop may be administered after 5-10 minutes.

-

Waiting Period: The child waits for 30-45 minutes to allow the cycloplegic agent to take full effect, temporarily paralyzing the ciliary muscle and inhibiting accommodation.

-

Cycloplegic Refraction: Refractive error is then measured using an autorefractor. This provides a more accurate and repeatable measurement of the eye's true refractive state, free from the influence of accommodation.

-

Post-Mydriatic Test (PMT): In some protocols, a subjective refraction is performed after the cycloplegic autorefraction to refine the prescription.

Diabetic Peripheral Neuropathy

Emerging research suggests a potential role for topical pirenzepine in the treatment of diabetic peripheral neuropathy.[16] The proposed mechanism involves the modulation of nerve function and potentially nerve regeneration through the blockade of M1 receptors on neurons.

Clinical trials in this area are ongoing. Preliminary studies are designed to assess the safety, tolerability, and exploratory efficacy of topical pirenzepine formulations.

Table 4: Pirenzepine for Diabetic Peripheral Neuropathy (Illustrative Trial Design)

| Phase | Pirenzepine Formulation | Primary Outcome Measures | Secondary Outcome Measures | Status |

| Phase 2 | 4% Topical Solution | Change in pain score (e.g., on a 0-10 scale) | Nerve fiber density, assessments of activity and sleep | Recruiting |

Experimental Workflows and Assays

The characterization of pirenzepine's pharmacological properties has involved a range of in vitro and in vivo experimental workflows.

In Vitro Characterization of a Muscarinic Antagonist

The following diagram illustrates a typical workflow for the in vitro characterization of a muscarinic antagonist like pirenzepine.

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.[20][21][22][23]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., M1 muscarinic receptor) are prepared from cultured cells or tissue homogenates.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-pirenzepine or [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (pirenzepine).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition curve is generated, and the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional assays, such as the measurement of inositol phosphate accumulation, are used to determine the potency of an antagonist in blocking receptor-mediated signaling.[24][25][26][27]

Protocol: HTRF-Based IP-One Assay

-

Cell Culture: Cells expressing the M1 muscarinic receptor are cultured in 96- or 384-well plates.

-

Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (pirenzepine) followed by stimulation with a fixed concentration of a muscarinic agonist (e.g., carbachol).

-

Lysis and Detection: The cells are lysed, and the accumulated IP1 (a stable downstream metabolite of IP3) is detected using a homogeneous time-resolved fluorescence (HTRF) assay kit. This typically involves the addition of two conjugates: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

-

Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ of the antagonist can be determined.

Conclusion

This compound remains a pharmacologically significant molecule with a well-defined mechanism of action and proven therapeutic efficacy in peptic ulcer disease. Its selective M1 receptor antagonism offers a favorable side-effect profile compared to non-selective antimuscarinics. The repurposing of pirenzepine for myopia control has shown considerable promise in clinical trials, and its potential in treating diabetic peripheral neuropathy is an active area of investigation. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this versatile compound. Future research will likely focus on elucidating the precise molecular mechanisms underlying its effects in myopia and neuropathy, as well as optimizing its delivery and formulation for these emerging indications.

References

- 1. Gastric ulcer: a double-blind comparison of 100 mg pirenzepine plus antacid versus 800 mg cimetidine plus antacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison between ranitidine, cimetidine, pirenzepine and placebo in the short term treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic antagonist control of myopia: a molecular search for the M1 receptor in chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of duodenal ulcer with pirenzepine and cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-response curves of pirenzepine in man in relation to M1- and M2-cholinoceptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined ranitidine and pirenzepine in the treatment of duodenal ulcer: a multicentre double-blind study using endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ophed.com [ophed.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]

- 17. Approach to cycloplegic refraction | Canadian Journal of Optometry [openjournals.uwaterloo.ca]

- 18. Cycloplegic refraction in children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to achieve accurate refractions for children | Myopia Profile [myopiaprofile.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. biochem.wustl.edu [biochem.wustl.edu]

- 25. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inositol Phosphates Purification Using Titanium Dioxide Beads [bio-protocol.org]

- 27. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Preparing Pirenzepine HCl Hydrate Stock Solutions for Laboratory Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine hydrochloride (HCl) hydrate is a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Its selectivity for the M1 receptor subtype makes it a valuable tool in pharmacological research to differentiate between M1 and other mAChR-mediated effects.[3][4] Pirenzepine is commonly used in studies related to gastric acid secretion, peptic ulcer disease, and neuroscience research involving cholinergic pathways.[1][2][5][6][7] Proper preparation of Pirenzepine HCl hydrate stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory use.

Physicochemical Properties and Solubility

This compound is a white to light yellow powder. It is hygroscopic and should be stored in a desiccated environment. The dihydrochloride form has a molecular weight of approximately 424.32 g/mol , while the monohydrate dihydrochloride form has a molecular weight of about 442.3 g/mol .[3][8][9] Understanding the solubility of this compound is critical for preparing appropriate stock solutions.

| Solvent | Solubility | Concentration (mM) | Reference |

| Water | 84 mg/mL | 197.96 mM | [8] |

| Water | 50 mg/mL | - | |

| PBS (pH 7.2) | ~10 mg/mL | - | [3] |

| DMSO | 1-2 mg/mL | 2.35 - 4.71 mM | [8][10] |

| Ethanol | Insoluble | - | [8] |

Note: Solubility can vary slightly between different batches of the compound.[8]

Stability

The stability of Pirenzepine in aqueous solutions is pH-dependent. Studies on the degradation kinetics of Pirenzepine hydrochloride in aqueous solution have shown that it is most stable at a pH of approximately 5.1.[11] It is unstable in strongly acidic or basic conditions.[11] Aqueous solutions are not recommended to be stored for more than one day.[3] For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them frozen. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[12][13]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 50 mg/mL)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

-

This compound powder

-

Sterile, deionized, or distilled water

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the powder.

-

Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 0.8 mL) to the tube.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). For immediate use, aqueous solutions should be prepared fresh and used within 24 hours.[3]

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 1 mg/mL)

This protocol is suitable for preparing a stock solution in an organic solvent, which can be further diluted in cell culture media or other aqueous buffers.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-